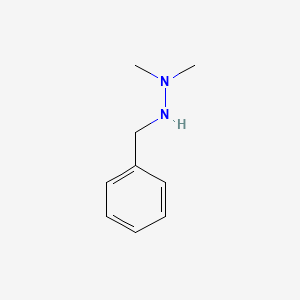
2-Iodo-1-(methoxymethoxy)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1-(methoxymethoxy)-4-methylbenzene: is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom attached to a benzene ring, which also contains a methoxymethoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(methoxymethoxy)-4-methylbenzene typically involves the iodination of a suitable precursor, followed by the introduction of the methoxymethoxy group. One common method involves the following steps:
Iodination: The precursor, 4-methylphenol, is iodinated using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide in an acidic medium.
Protection: The hydroxyl group of the iodinated product is protected by converting it to a methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for iodination and protection steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-1-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form deiodinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols.
Coupling Products: Biaryl compounds or alkynyl derivatives.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Deiodinated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Iodo-1-(methoxymethoxy)-4-methylbenzene is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of new drugs or as a probe in biochemical studies.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and advanced materials. Its reactivity makes it valuable in the synthesis of polymers, dyes, and other functional materials.
Wirkmechanismus
The mechanism of action of 2-Iodo-1-(methoxymethoxy)-4-methylbenzene in chemical reactions involves the activation of the iodine atom, which is a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The methoxymethoxy group serves as a protecting group, preventing unwanted side reactions at the hydroxyl position. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-1-methoxy-4-methylbenzene: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.
2-Iodo-1-(methoxymethoxy)-4-tert-butylbenzene: Contains a bulkier tert-butyl group, which can influence steric effects in reactions.
2-Iodo-1-(methoxymethoxy)-4-nitrobenzene: Contains a nitro group, which can significantly alter the electronic properties and reactivity.
Uniqueness: 2-Iodo-1-(methoxymethoxy)-4-methylbenzene is unique due to the presence of both the iodine atom and the methoxymethoxy group. This combination allows for selective reactions and protection strategies, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H11IO2 |
|---|---|
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
2-iodo-1-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H11IO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
KQEKJVCFFUZXGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCOC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


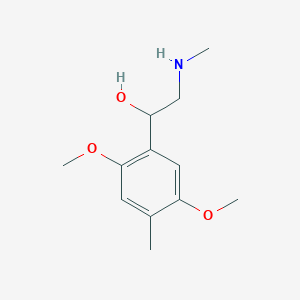
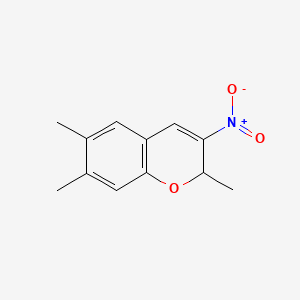

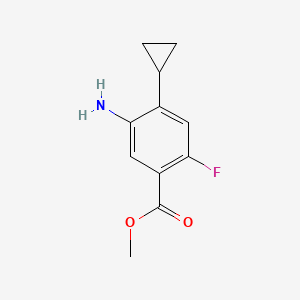

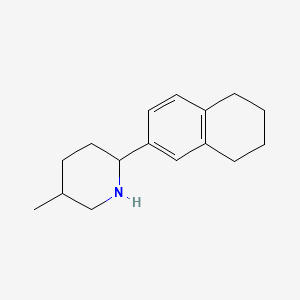


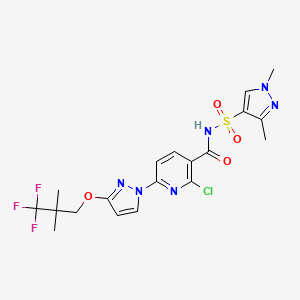
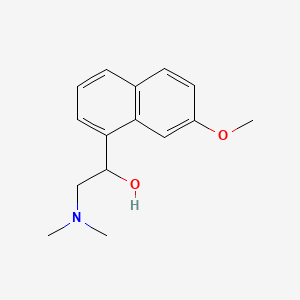


![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
